4-(1-Hydrazinylpropyl)phenol

Catalog No.
S12915366
CAS No.
1016523-02-6
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Hydrazinylpropyl)phenol

CAS Number

1016523-02-6

Product Name

4-(1-Hydrazinylpropyl)phenol

IUPAC Name

4-(1-hydrazinylpropyl)phenol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-2-9(11-10)7-3-5-8(12)6-4-7/h3-6,9,11-12H,2,10H2,1H3

InChI Key

AQKJZTPYWKMAFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)O)NN

4-(1-Hydrazinylpropyl)phenol is an organic compound characterized by a phenolic structure substituted with a hydrazinylpropyl group. The compound features a phenolic hydroxyl group (-OH) attached to a benzene ring, which enhances its reactivity and potential biological activity. The presence of the hydrazinyl group, known for its nucleophilic properties, allows for various chemical modifications and interactions.

  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic system, making it susceptible to electrophilic substitution reactions. Common electrophiles include halogens and nitro groups, which can attach to the ortho or para positions relative to the hydroxyl group .
  • Oxidation: The hydrazine moiety can be oxidized to form azines or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound may undergo reduction reactions, converting the hydrazine group into amines or other derivatives using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The hydrazine group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives.

4-(1-Hydrazinylpropyl)phenol exhibits notable biological activities:

  • Antimicrobial Properties: Studies indicate that this compound may inhibit the growth of certain bacteria, potentially through interference with their metabolic pathways.
  • Antioxidant Activity: The phenolic structure contributes to its ability to scavenge free radicals, offering potential protective effects against oxidative stress.
  • Pharmacological Potential: Ongoing research is exploring its use as a pharmaceutical intermediate due to its unique structure and biological properties.

The synthesis of 4-(1-Hydrazinylpropyl)phenol can be achieved through various methods:

  • Hydrazine Reaction with Phenol Derivatives: A common approach involves reacting phenolic compounds with hydrazine derivatives in the presence of a suitable catalyst or under specific conditions to facilitate nucleophilic substitution.
  • Alkylation Reactions: Another method includes alkylating phenol with appropriate halides or other alkylating agents followed by reaction with hydrazine to introduce the hydrazinyl group.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps where intermediates are formed and subsequently transformed into the final product through various

4-(1-Hydrazinylpropyl)phenol finds applications in several fields:

  • Pharmaceutical Industry: Due to its biological activities, it is being investigated as a potential drug candidate or intermediate in drug synthesis.
  • Chemical Research: It serves as a building block in organic synthesis, allowing chemists to create more complex molecules.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique chemical structure.

Research into interaction studies for 4-(1-Hydrazinylpropyl)phenol focuses on its binding affinity and mechanism of action with biological targets. Key areas include:

  • Protein Interactions: Investigating how this compound interacts with proteins involved in metabolic pathways can reveal insights into its antimicrobial activity.
  • Cellular Mechanisms: Understanding how it affects cellular processes can help elucidate its pharmacological potential and therapeutic applications.

Several compounds share structural similarities with 4-(1-Hydrazinylpropyl)phenol, each possessing unique characteristics:

Compound NameStructure CharacteristicsUnique Features
4-Amino-phenolAmino group instead of hydrazinylStronger basicity and different reactivity
4-(Hydrazinylmethyl)phenolContains a methyl group instead of propylDifferent steric effects affecting reactivity
3-(Hydrazinyl)phenolHydrazinyl group at the meta positionVariation in reactivity due to position change
4-(Aminopropyl)phenolAminopropyl substituent instead of hydrazinylEnhanced solubility and altered biological activity

Uniqueness

The uniqueness of 4-(1-Hydrazinylpropyl)phenol lies in its combination of the hydrazine functionality and the phenolic structure. This combination imparts distinct chemical reactivity and potential biological activity not found in simpler analogs, making it a valuable compound for both research and industrial applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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